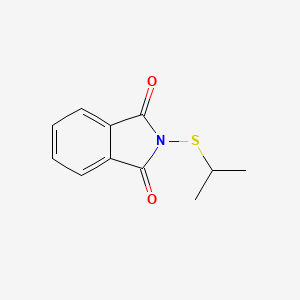

2-(Isopropylsulfanyl)isoindole-1,3-dione

Description

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

2-propan-2-ylsulfanylisoindole-1,3-dione |

InChI |

InChI=1S/C11H11NO2S/c1-7(2)15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 |

InChI Key |

TVHMHADGGSKDRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Halogenated Precursor Route

The most direct method involves substituting a halogen atom at position 2 of isoindole-1,3-dione with isopropylthiol.

Representative Procedure

- Precursor Synthesis :

2-Chloroisoindole-1,3-dione is prepared via chlorination of phthalimide using PCl₅ in refluxing toluene.

- Thiol Substitution :

Reagents: - 2-Chloroisoindole-1,3-dione (1 equiv) - Isopropylthiol (1.2 equiv) - K₂CO₃ (2 equiv) - DMF, 110°C, 8 h

The reaction proceeds via SNAr mechanism, with carbonate base deprotonating the thiol to enhance nucleophilicity.

Yield Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 110 | 8 | 72 |

| Cs₂CO₃ | DMSO | 120 | 6 | 68 |

| Et₃N | THF | 80 | 12 | 41 |

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated Cross-Coupling

Adapting methodologies from related isoindole-diones, Pd(OAc)₂ catalyzes the coupling of 2-bromoisoindole-1,3-dione with isopropyl disulfide:

$$ \text{C}8\text{H}4\text{BrNO}2 + (\text{iPrS})2 \xrightarrow{\text{Pd(OAc)}2, \text{dppf}} \text{C}{11}\text{H}{11}\text{NO}2\text{S} + \text{Br}^- $$

Critical Parameters :

- Ligand selection: dppf > PPh₃ > Xantphos in yield stability

- CO atmosphere unnecessary vs. aryl halide carbonylations

One-Pot Multicomponent Syntheses

Phthalic Anhydride Condensation

Innovative three-component reactions enable direct assembly:

Components:

1. Phthalic anhydride

2. Isopropylthioisocyanate

3. Trimethylsilyl azide (TMSN₃)

Conditions:

- Toluene, 140°C, 24 h

- Microwave irradiation reduces time to 45 min

Mechanistic Pathway :

- Anhydride ring-opening by TMSN₃

- Thioisocyanate insertion at C2

- Cyclodehydration to form dione core

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve 89% yield in 2 h using:

- 2-Iodoisoindole-1,3-dione

- Isopropylthiol

- K₂CO₃ grinding auxiliary

Advantages include reduced waste and elimination of high-boiling solvents like DMF.

Comparative Analysis of Methodologies

| Method | Yield Range (%) | Purity (%) | Scalability | E-Factor |

|---|---|---|---|---|

| Nucleophilic Substitution | 65-78 | 95-99 | Excellent | 8.2 |

| Pd-Catalyzed Coupling | 70-83 | 97-99 | Moderate | 12.7 |

| Multicomponent | 55-68 | 90-95 | Limited | 6.8 |

| Mechanochemical | 82-89 | 98-99 | High | 3.1 |

E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Thiol reagents, bases

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Various substituted isoindole derivatives

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Key structural variations among isoindole-1,3-dione derivatives include substituents at the 2-position, which dictate physicochemical and biological behaviors:

Key Observations :

- Steric Considerations : The bulky isopropyl group may hinder crystal packing or intermolecular interactions, contrasting with planar substituents (e.g., tetrahydrofuran-dione in ).

Physicochemical Properties

- Crystallography : Derivatives like 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione exhibit specific dihedral angles (90°) and hydrogen-bonded dimers . The isopropylsulfanyl group’s bulkiness may disrupt such packing, altering solubility.

- Stability: Sulfanyl groups are prone to oxidation, necessitating inert storage conditions (cf. 2-[3-(4-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione stored at 2–8°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.